(1-methyl-3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE: is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-methyl-3-nitro-1H-pyrazole with pyrrolidine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or other electrophiles/nucleophiles.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted pyrazoles: from various substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
- (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE
- 3,5-DINITRO-1H-PYRAZOL-4-YL DERIVATIVES
Comparison:
- Uniqueness: (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both a nitro group and a pyrrolidinyl group, which confer distinct electronic and steric properties.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group, making it versatile in various chemical reactions .
Properties
Molecular Formula |
C9H12N4O3 |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(2-methyl-5-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12N4O3/c1-11-7(6-8(10-11)13(15)16)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3 |
InChI Key |
MRFJMGRDLXMHRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N2CCCC2 |
Origin of Product |
United States |
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